molecular formula C21H20FN5O2 B2886113 N-(3-fluoro-4-methylphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide CAS No. 1260989-27-2

N-(3-fluoro-4-methylphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide

Cat. No. B2886113
CAS RN: 1260989-27-2
M. Wt: 393.422
InChI Key: UKCCDEZOBSLOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluoro-4-methylphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C21H20FN5O2 and its molecular weight is 393.422. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity Research has shown that derivatives of 1,2,4-triazolo[4,3-a]quinoline, which are structurally related to the compound , have been synthesized and tested for their anticancer activity. A study by Reddy et al. (2015) investigated a series of these derivatives, finding that some possess significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines.

Synthesis and Structural Studies Several studies focus on the synthesis of various derivatives of triazoloquinoxaline, exploring different methods and yields. For instance, Fathalla (2015) reported on the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, demonstrating different synthetic approaches and yields.

Diversified Synthesis for Complex Scaffolds A diversified synthesis approach for creating complex fused tricyclic scaffolds using derivatives similar to the compound has been demonstrated. An et al. (2017) used a Ugi four-component reaction, followed by a copper-catalyzed tandem reaction, highlighting a method to rapidly access structurally varied scaffolds.

Antibacterial Activity The compound's related structures have been studied for their antibacterial properties. Kuramoto et al. (2003) designed novel N-1 substituents of naphthyridones and quinolones, finding one compound with potent antibacterial activities against both Gram-positive and Gram-negative bacteria.

Adenosine Receptor Antagonism and Potential Antidepressants A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, similar in structure to the compound , have been prepared and shown to potentially have therapeutic potential as novel and rapid-acting antidepressant agents. This was reported by Sarges et al. (1990), who also noted their strong binding to adenosine receptors.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c1-12(2)19-24-25-20-21(29)26(16-6-4-5-7-17(16)27(19)20)11-18(28)23-14-9-8-13(3)15(22)10-14/h4-10,12H,11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCCDEZOBSLOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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